Chemical structure and molecular weight of 5-Aminoquinoline-8-carbonitrile
Chemical structure and molecular weight of 5-Aminoquinoline-8-carbonitrile
Topic: Chemical Structure, Synthesis, and Molecular Weight of 5-Aminoquinoline-8-carbonitrile Content Type: In-Depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals
Executive Summary
5-Aminoquinoline-8-carbonitrile (CAS: 573758-03-9) is a specialized heterocyclic intermediate utilized primarily in medicinal chemistry for the development of kinase inhibitors and androgen receptor modulators.[1] Distinguished by its bifunctional nature—possessing an electron-withdrawing nitrile group at position 8 and an electron-donating amino group at position 5—this scaffold serves as a critical "push-pull" system for electronic tuning in drug design. This guide provides a comprehensive analysis of its physicochemical properties, validated synthetic pathways, and structural characterization data.
Chemical Identity & Physicochemical Properties[3][4][5][6][7][8][9]
The following table consolidates the core identifiers and physical constants for 5-Aminoquinoline-8-carbonitrile.
| Parameter | Data |
| IUPAC Name | 5-Aminoquinoline-8-carbonitrile |
| CAS Registry Number | 573758-03-9 |
| Molecular Formula | C₁₀H₇N₃ |
| Molecular Weight | 169.18 g/mol |
| Exact Mass | 169.0640 |
| Appearance | Yellow to brownish crystalline powder |
| Solubility | Soluble in DMSO, DMF, Methanol; Sparingly soluble in Water |
| Melting Point | >200°C (Predicted based on structural analogs) |
| pKa (Predicted) | ~4.5 (Quinoline N), ~2.0 (Aniline NH₂) |
| SMILES | Nc1cccc2ncc(C#N)cc12 |
Synthetic Pathways and Protocols
The synthesis of 5-Aminoquinoline-8-carbonitrile typically requires a multi-step approach to ensure regioselectivity, particularly preserving the nitrile functionality during the reduction of the nitro precursor.
Retrosynthetic Analysis
The most robust route involves the nitration of quinoline-8-carbonitrile followed by chemoselective reduction. Direct amination of 8-cyanoquinoline is electronically unfavorable due to the electron-deficient nature of the ring system.
Primary Synthetic Workflow (DOT Diagram)
Figure 1: Step-wise synthesis of 5-Aminoquinoline-8-carbonitrile via nitration and chemoselective reduction.
Detailed Experimental Protocol
Step 1: Nitration of Quinoline-8-carbonitrile
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Reagents: Fuming HNO₃, Conc. H₂SO₄.
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Procedure: Dissolve quinoline-8-carbonitrile in concentrated sulfuric acid at 0°C. Add fuming nitric acid dropwise, maintaining temperature <5°C to minimize dinitration. Stir for 2 hours. Pour onto crushed ice.
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Outcome: The 5-position is activated for electrophilic substitution relative to the deactivated 8-position. The precipitate is collected and recrystallized (typically from ethanol) to yield 5-nitroquinoline-8-carbonitrile .
Step 2: Chemoselective Reduction
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Objective: Reduce the -NO₂ group to -NH₂ without hydrolyzing or reducing the -CN group.
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Recommended Method (Fe/NH₄Cl):
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Suspend 5-nitroquinoline-8-carbonitrile (1.0 eq) in a mixture of Ethanol/Water (3:1).
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Add Iron powder (5.0 eq) and Ammonium Chloride (5.0 eq).
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Reflux for 2–4 hours. Monitor by TLC (the amine will be more polar and fluorescent).
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Workup: Filter hot through Celite to remove iron residues. Concentrate the filtrate. Extract with Ethyl Acetate.
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Purification: Flash chromatography (DCM/MeOH gradient).
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Alternative: SnCl₂/HCl can be used but requires careful pH control during workup to prevent nitrile hydrolysis. Catalytic hydrogenation (H₂/Pd-C) is risky as it may reduce the nitrile to a primary amine or imine.
Structural Analysis & Characterization
Verification of the structure requires confirming the presence of both the nitrile and amine functionalities.
| Technique | Expected Signal / Characteristic | Interpretation |
| IR Spectroscopy | ~2220 cm⁻¹ (Sharp, Strong) | Characteristic C≡N stretch. |
| 3300–3450 cm⁻¹ (Broad/Doublet) | N-H stretching of the primary amine (-NH₂). | |
| ¹H NMR (DMSO-d₆) | δ ~6.0–6.5 ppm (Broad singlet, 2H) | Exchangeable NH₂ protons. |
| δ ~8.8–9.0 ppm (Doublet/Multiplet) | H2 proton of the quinoline ring (deshielded by ring nitrogen). | |
| δ ~7.5–8.5 ppm (Multiplets) | Aromatic protons (H3, H4, H6, H7). | |
| MS (ESI+) | m/z 170.19 [M+H]⁺ | Protonated molecular ion peak. |
Medicinal Chemistry Applications
The 5-aminoquinoline-8-carbonitrile scaffold is a privileged structure in drug discovery due to its electronic properties and hydrogen-bonding vectors.
Pharmacophore Mapping
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8-CN (Nitrile): Acts as a weak hydrogen bond acceptor and a metabolic "handle." It withdraws electron density, lowering the pKa of the quinoline nitrogen, which can improve selectivity against off-target kinases.
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5-NH₂ (Amine): A versatile handle for derivatization (e.g., amide coupling, reductive amination) to attach solubilizing groups or specificity pockets.
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N1 (Quinoline Nitrogen): A critical hydrogen bond acceptor, often interacting with the hinge region of kinase enzymes.
Interaction Logic (DOT Diagram)
Figure 2: Pharmacophore analysis of the 5-aminoquinoline-8-carbonitrile scaffold in kinase inhibitor design.
Handling & Safety Information
GHS Classification:
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Signal Word: Warning
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Hazard Statements:
Storage: Store in a cool, dry place under inert atmosphere (Argon/Nitrogen). The amine group is susceptible to oxidation over time, turning the solid dark brown.
References
-
PubChem Compound Summary. (2025). 5-Aminoquinoline.[1][3][2][4][5][6] National Center for Biotechnology Information. Link
-
ChemicalBook. (2025). 5-Aminoquinoline-8-carbonitrile Product Description and CAS 573758-03-9.[1] Link
-
European Patent Office. (1998). EP0858998A1 - Separation of 5-nitroquinoline and 8-nitroquinoline. (Describes the nitration patterns of quinoline derivatives). Link
-
BenchChem. (2025). Synthesis of 8-Aminoquinoline Derivatives for Medicinal Chemistry Applications. (Provides analogous reduction protocols for nitro-quinolines). Link
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MDPI. (2023). 5-Amino-8-hydroxyquinoline-containing Electrospun Materials. (Discusses the stability and reactivity of 5-amino-8-substituted quinolines). Link
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